3-(Bromomethyl)cycloheptene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

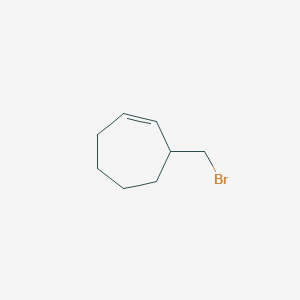

3-(Bromomethyl)cycloheptene is a cyclic compound with a seven-membered ring, known as a cycloheptene, and a bromomethyl group attached . Its molecular formula is C7H11Br . Cycloheptene is a type of cycloalkane, which are compounds that contain rings of carbon atoms .

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)cycloheptene involves a seven-membered carbon ring (cycloheptene) with a bromomethyl group attached . Cycloalkanes like cycloheptene typically have carbon-hydrogen bonds and carbon-carbon single bonds .

Scientific Research Applications

Synthesis and Properties of Heterocycles :

- Cyclohepta[cd]benzothiophenes, heterocyclic compounds that can be synthesized from benzothiophene, demonstrate the aromatic character of the benzothiophene moiety and the alkene-like character of the carbon-carbon double bonds in a seven-membered ring. This study highlights the chemical reactions of these compounds, including formylation, acetylation, bromination, catalytic hydrogenation, and Diels-Alder reactions (Horaguchi et al., 1998).

Cycloaddition Strategies in Natural Product Synthesis :

- (4+3) Cycloadditions are extensively applied in the synthesis of natural products, especially those with cycloheptane subunits. This strategy is convergent for assembling these natural product frameworks and also functionalizes (4+3) cycloadducts for synthesizing a range of complex molecules (Yin et al., 2018).

Regioselective Michael Additions :

- Cyclohexanone and cycloheptanone can be enantioselectively functionalized at the 3-position using a base-promoted dimerization of enones. This showcases the potential of regioselective additions in synthesizing functionally diverse cyclic compounds (Ceccarelli et al., 2006).

Nickel-Catalyzed Cocyclizations :

- The [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate and various alkynes, catalyzed by nickel, leads to the synthesis of cycloheptadiene derivatives. This demonstrates the unique reactivity essential for these reactions (Saito et al., 2004).

Quantum Chemical Calculations on Cycloheptane Derivatives :

- The structural, reactivity, and stability properties of seven-membered and nonaromatic heterocyclic derivatives, including bromocycloheptane, have been investigated using various quantum chemical methods. This research sheds light on the behavior and intrinsic properties of these compounds (Unimuke et al., 2022).

Catalytic Asymmetric Bromocyclization :

- Catalytic asymmetric bromocyclization has been achieved using chiral BINOL-derived thiophosphoramide catalysts. This method yields bromocyclization products that are prevalent in natural products, highlighting its importance in organic synthesis (Samanta & Yamamoto, 2017).

Mechanism of Action

The mechanism of action for reactions involving 3-(Bromomethyl)cycloheptene would depend on the specific reaction. For example, in the bromination of cyclohexene, the formation of 3-bromocyclohexene is an example of substitution of alkanes, which require the free-radical mechanism . Another study discusses the electrophilic addition of bromine to cyclohexene .

Future Directions

Future research could explore the synthesis, reactions, and applications of 3-(Bromomethyl)cycloheptene. For example, one paper discusses the synthesis of various bromomethyl cyclopropane compounds , while another paper discusses the reactions of alkenes with bromine . These studies could provide insights for future research involving 3-(Bromomethyl)cycloheptene.

properties

IUPAC Name |

3-(bromomethyl)cycloheptene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIQQJZUCPIJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C=CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)cycloheptene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate](/img/structure/B2835490.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)

![2-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2835505.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2835508.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2835512.png)